(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
Description
Sulfur Center Configuration
The sulfinamide sulfur adopts S-configuration (Cahn-Ingold-Prelog priority: O > N > C3). This creates a chiral environment critical for:
- Asymmetric induction in organocatalysis
- Substrate selectivity in enzyme inhibition studies
Synthetic control of sulfur stereochemistry typically employs:
Imine Group Geometry
The C=N bond shows E-geometry (trans configuration), confirmed by:
- X-ray crystallography of analogous sulfinamides
- Nuclear Overhauser Effect (NOE) studies showing no proximity between pyridine protons and sulfinamide methyl groups
Table 3: Stereochemical parameters
| Parameter | Value/Configuration | Method of Determination |
|---|---|---|
| Sulfur center | S | Polarimetry |
| Imine geometry | E | NMR spectroscopy |
| Enantiomeric excess | ≥98% (commercial samples) | Chiral HPLC |
The synergistic stereochemistry enables three-dimensional recognition in:
- Transition-state stabilization during asymmetric aldol reactions
- Chelation with metal catalysts in cross-coupling protocols
Crystallographic data for related compounds reveals:
- Dihedral angles of 87.5° between sulfinyl oxygen and imine nitrogen
- Hydrogen bonding between sulfinyl oxygen and pyridine nitrogen (2.89 Å distance)
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8+ |
InChI Key |
AIPSJOUYSQXOGI-XYOKQWHBSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Combine pyridine-2-carboxaldehyde (5 mmol), (S)-2-methylpropane-2-sulfinamide (0.64 g, 5.25 mmol), and titanium isopropoxide (7.1 g, 25 mmol) in tetrahydrofuran (THF) solvent.
- Maintain an inert atmosphere using argon gas.
- Heat the mixture at 60°C for 24 hours.
- Purify the product by column chromatography to isolate the desired compound.
Observations:
- The reaction proceeds via condensation, forming the imine bond between the aldehyde and sulfinamide functional groups.
- Yield: High purity product with yields exceeding 90% under optimized conditions.
Synthesis Using Cesium Carbonate as a Base
Another method involves using cesium carbonate as a base to facilitate the reaction between pyridine derivatives and sulfinamides.
Procedure:
- Dissolve pyridine derivative (e.g., 5-fluoro-2-methoxypyridine-3-formaldehyde) in dichloromethane.
- Add cesium carbonate and (R)-2-methylpropane-2-sulfinamide sequentially.
- Stir the mixture at 30°C under inert conditions for 4 hours.
- Filter the solution and evaporate solvents to obtain the crude product.
Observations:
- This method is advantageous for reactions requiring mild conditions.
- Yield: Approximately 51% after filtration and solvent removal.
Copper-Catalyzed Aerobic Synthesis
Copper salts combined with L-proline can catalyze the formation of N-sulfinylimines under aerobic conditions.
Procedure:
- React equimolar amounts of sulfinamide and pyridine aldehyde in toluene solvent.
- Add copper(I) iodide (CuI), L-proline, TEMPO, potassium carbonate, and molecular sieves.
- Stir under air at 60°C for 12 hours.
- Purify using silica gel chromatography.
Observations:
- The aerobic environment promotes oxidation, enhancing imine formation.
- Yield: Moderate to high depending on substrate compatibility.
Oxidative Methods Using mCPBA
A specialized method employs meta-chloroperoxybenzoic acid (mCPBA) as an oxidizing agent for sulfinamide precursors.
Procedure:
- Dissolve tert-butylsulfinamide in dichloromethane.
- Add mCPBA in one portion at room temperature.
- Stir until completion (~5 minutes).
- Purify by recrystallization using ethyl acetate/hexane mixtures.
Observations:
- This approach is suitable for preparing sulfinamides with specific stereochemistry or functional groups.
- Yield: Up to 66% depending on reaction scale.
Data Table: Comparison of Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Aldehyde-Sulfinamide Condensation | Pyridine aldehyde, Ti(OiPr)4 | THF, Ar, 60°C, 24h | >90% | High purity and yield |
| Cesium Carbonate Base | Pyridine derivative, Cs₂CO₃ | DCM, inert atmosphere, 30°C | ~51% | Mild conditions |
| Copper-Catalyzed Aerobic Reaction | CuI, TEMPO, L-proline | Toluene, air, 60°C | Moderate | Environmentally friendly |
| Oxidative Method Using mCPBA | tert-butylsulfinamide, mCPBA | DCM, room temperature | ~66% | Suitable for stereochemical control |
Notes on Optimization
- Solvent Selection: Tetrahydrofuran (THF) is preferred for condensation reactions due to its compatibility with titanium catalysts.
- Temperature Control: Reactions performed at moderate temperatures (~30–60°C) prevent decomposition and side reactions.
- Catalyst Efficiency: Titanium isopropoxide and copper salts are highly effective in promoting imine formation.
- Purification: Chromatography methods ensure high purity products suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The sulfinamide group is often utilized in the design of pharmaceuticals due to its ability to act as a chiral auxiliary. The compound has been explored for its potential in synthesizing enantiomerically pure drugs. For example:
- Antimicrobial Agents : Studies have indicated that sulfinamides can exhibit antibacterial properties, making them candidates for developing new antibiotics .
- Anticancer Compounds : Research has shown that modifications of sulfinamide derivatives can lead to compounds with significant anticancer activity, particularly against specific tumor types .
Catalysis
The compound serves as a chiral ligand in asymmetric catalysis. Its ability to coordinate with metal ions enhances the selectivity of reactions, making it useful in:
- Enantioselective Synthesis : It has been employed in the synthesis of chiral alcohols and amines, which are crucial intermediates in the pharmaceutical industry .
- Organocatalysis : The compound can act as an organocatalyst in various reactions, facilitating transformations that require specific stereochemical outcomes .
Synthetic Chemistry
In synthetic applications, (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is used as a building block for:
- Complex Organic Molecules : Its reactivity allows for the formation of complex structures through various coupling reactions.
- Functionalized Sulfides and Sulfoxides : The compound can be transformed into other valuable sulfinamide derivatives, expanding its utility in organic synthesis .
Case Study 1: Synthesis of Chiral Sulfinamides
A study demonstrated the use of (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide as a precursor for synthesizing chiral sulfinamides. The methodology involved:
- Reaction with aldehydes to form sulfinamides.
- Subsequent transformations yielding various chiral compounds with potential biological activity.
This approach highlighted the versatility of the compound in generating diverse chiral entities .
Case Study 2: Antimicrobial Activity Evaluation
In another research effort, the antimicrobial efficacy of several sulfinamide derivatives, including (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide, was evaluated against common bacterial strains. Results indicated promising activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfinamides share a common core structure (R-S(O)-N=CR') but differ in their substituents (R and R'), which critically influence their chemical behavior. Below is a comparative analysis:
Key Observations :
- Steric Effects : Bulky substituents (e.g., tetrahydronaphthalenyl) improve stereoselectivity but may reduce reaction rates .
- Electronic Effects : Electron-withdrawing groups (e.g., pyridine) enhance electrophilicity at the imine carbon, facilitating nucleophilic additions .
- Solubility : Aliphatic substituents (e.g., oxetanylidene) increase water solubility, whereas aromatic groups favor organic solvents .
Physical and Chemical Properties
Biological Activity
(N)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is with a molecular weight of approximately 210.30 g/mol. The compound features a sulfinamide group, which is known for its versatility in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2OS |
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide |
| CAS Registry Number | 683226-94-0 |
The biological activity of (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can result in various biological effects depending on the specific target.
Biological Activities
Research has indicated that sulfinamides exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide have shown significant antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to monoamine oxidase (MAO) inhibition. MAO inhibitors are important in the treatment of depression and other neurological disorders .
- Anticancer Potential : Preliminary studies indicate that sulfinamides may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of related sulfinamide compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various sulfinamides, revealing that compounds with pyridine rings exhibited enhanced activity against Gram-positive bacteria .
- Enzyme Inhibition Studies : Research focusing on MAO inhibitors highlighted that modifications in the chemical structure significantly impacted the selectivity and potency against MAO-B, suggesting that (NE)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide could be a promising candidate for further development .
- Anticancer Activity : A recent investigation into the anticancer properties showed that related compounds demonstrated significant cytotoxic effects on A549 lung cancer cells, indicating potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
